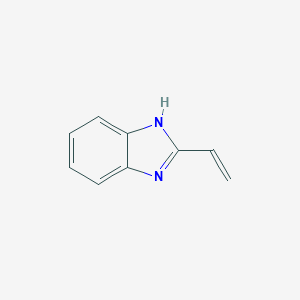

2-Vinyl-1H-benzimidazole

Overview

Description

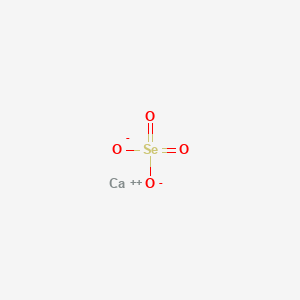

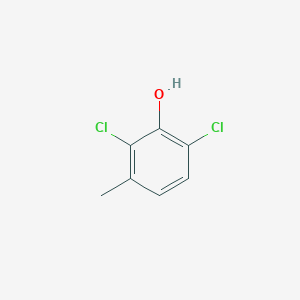

2-Vinyl-1H-benzimidazole is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiparasitic Activity : Nitroimidazoles, which include derivatives like 2-Nitro-1-vinyl-1H-imidazole, have shown significant antiparasitic activity against diseases like Chagas disease. The synthesis methodology of these compounds is highlighted for their potential in drug design for antiparasitic applications (A. Velez et al., 2022).

Anti-HIV Properties : Studies on N-alkoxy- and N-allyloxy-benzimidazoles have demonstrated a correlation between the structure of these compounds and their antiviral selectivity, particularly against HIV-1. The modification of the vinyl group in these compounds influences their antiviral effectiveness (T. Evans et al., 1997).

Synthesis Techniques : The synthesis of 2-substituted benzimidazoles, including compounds with vinyl groups, has been optimized using methods like polyphosphoric acid as a catalyst. This research highlights the efficiency and utility of these synthesis methods for producing various benzimidazole derivatives (E. Alcalde et al., 1992).

Fluorescent Properties : Certain 1-vinyl-1H-pyrrole-benzimidazole ensembles have been synthesized and found to be intensely fluorescent. This makes them useful in applications that require fluorescence, such as in biological labeling or sensing (B. Trofimov et al., 2009).

Crystal Structure Analysis : The structural chemistry of substituted benzimidazole derivatives, such as 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole, has been studied. These studies are vital for understanding the molecular interactions and properties of these compounds (M. Hranjec et al., 2008).

Chemical Reactivity : The intramolecular aromatic nucleophilic substitution of the benzimidazole-activated nitro group has been explored, highlighting the reactivity of compounds like N-vinyl-substituted benzimidazoles (T. Fekner et al., 2003).

Proton-Conducting Membranes : Research on benzimidazole-functionalized fluorocopolymers and their blend membranes with sulfonated PEEK has shown promise in applications like proton-exchange membrane fuel cells (PEMFC), especially under low humidity conditions (B. Campagne et al., 2013).

Mechanism of Action

Target of Action

2-Vinyl-1H-benzimidazole, like other benzimidazole derivatives, is known to have a wide range of biological targets. The primary targets of this compound are often cellular components that play crucial roles in microbial and cancer cell survival .

Mode of Action

The mode of action of this compound is believed to involve interactions with its targets that lead to changes in cellular function. For instance, some benzimidazole compounds are known to compete with purines, integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis . This suggests that this compound might interact with its targets in a similar manner, leading to the disruption of essential biological processes .

Biochemical Pathways

These could include pathways involved in nucleic acid synthesis, protein synthesis, and cell proliferation

Pharmacokinetics

Therefore, understanding the ADME properties of this compound would be crucial for its development as a therapeutic agent .

Result of Action

The result of this compound’s action is likely to be the inhibition of growth or survival of targeted cells. For instance, some benzimidazole compounds have been found to exhibit antimicrobial and antiproliferative activities, suggesting that they can inhibit the growth of bacteria, fungi, and cancer cells . Therefore, this compound might have similar effects on its targets.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells . Understanding these factors is important for optimizing the use of this compound as a therapeutic agent.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-Vinyl-1H-benzimidazole has been found to interact with various biomolecules, including enzymes and proteins . For instance, benzimidazoles can mimic properties of DNA bases . The biological activity of benzimidazoles can be tuned and accelerated in coordination compounds .

Cellular Effects

The cellular effects of this compound are primarily observed in its antiproliferative activity against cancer cell lines . For example, certain benzimidazole compounds have shown potent antiproliferative activity against HeLa and A375 cancer cell lines .

Molecular Mechanism

Benzimidazoles are known to exert their effects at the molecular level through various interactions with biomolecules . For instance, they can inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

Benzimidazoles are known for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, benzimidazole derivatives have been studied for their effects at different dosages . These studies often observe threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Benzimidazoles are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzimidazoles are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzimidazoles are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-ethenyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2-6H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPYTFXEHXXYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297138 | |

| Record name | 2-Vinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14984-26-0 | |

| Record name | 2-Vinylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14984-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of ethyleneimidazolium benzimidazolate inner salts?

A1: The research describes the first successful synthesis of ethyleneimidazolium benzimidazolate inner salts [, ]. This is significant because these salts were previously unknown and represent a new class of heterocyclic betaines.

Q2: How are 2-Vinyl-1H-benzimidazoles obtained from these novel salts?

A2: The synthesized ethyleneimidazolium benzimidazolate inner salts can be transformed into 2-Vinyl-1H-benzimidazoles through a β-elimination reaction under mild, neutral conditions [, ]. This method leads to high yields of the desired 2-Vinyl-1H-benzimidazole product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

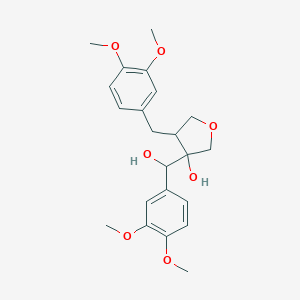

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

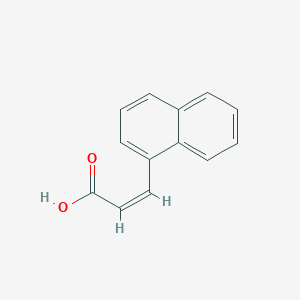

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)